(2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

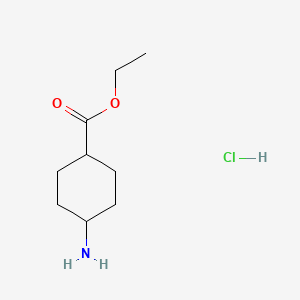

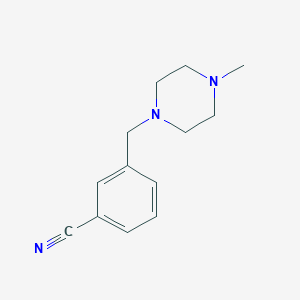

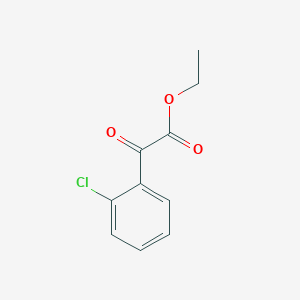

The molecular structure of (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol consists of an imidazole ring attached to a methanol group. The imidazole ring contributes to its biological activity and pharmacological properties. You can visualize the structure using the NIST Chemistry WebBook .

科学的研究の応用

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their broad range of biological activities. They exhibit antibacterial, antifungal, antiviral, and anti-inflammatory properties, among others . The compound could serve as a precursor or an intermediate in the synthesis of drugs that target a variety of diseases, leveraging its imidazole core to interact with biological systems.

Antimicrobial Agents

The imidazole ring is known for its antimicrobial properties. (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol could be utilized in the development of new antimicrobial agents that combat resistant strains of bacteria and parasites, especially in an era where antibiotic resistance is a growing concern .

Agricultural Chemicals

Imidazole derivatives are also used in agrochemicals. This compound could be involved in the synthesis of pesticides or fungicides, helping protect crops from pests and diseases. Its efficacy in this field would be due to the bioactive nature of the imidazole ring .

Coordination Chemistry

In coordination chemistry, imidazole derivatives act as ligands, binding to metal ions. (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol could be used to synthesize complexes with various metals, which have applications ranging from catalysis to materials science .

Epoxy Resin Hardening

The compound can serve as a hardener or accelerator for epoxy resins. In the manufacturing of plastics and adhesives, it could improve the curing process, resulting in materials with enhanced mechanical properties and thermal stability .

Dye and Pigment Industry

Imidazole derivatives are used as auxiliary agents in the dye and pigment industry. They can influence the binding of dyes to fabrics, enhancing the colorfastness and brightness of the textiles. (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol could be a valuable component in the synthesis of such agents .

作用機序

Target of Action

Imidazole derivatives are known to interact with a variety of targets due to their versatile nature . They are key components in functional molecules used in a diverse range of applications .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, leading to a range of biochemical changes . For instance, some imidazole derivatives inhibit the activity of certain enzymes, affecting the biosynthesis of specific amino acids .

Biochemical Pathways

For example, some imidazole derivatives have been found to inhibit the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .

特性

IUPAC Name |

(2-ethyl-5-methyl-1H-imidazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-7-8-5(2)6(4-10)9-7/h10H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCVBBCKYNCMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543527 |

Source

|

| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94887-76-0 |

Source

|

| Record name | (2-Ethyl-5-methyl-1H-imidazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)